Introduction: The Convergence of Isotopic Labeling and Peptide Synthesis
Introduction: The Convergence of Isotopic Labeling and Peptide Synthesis
An In-Depth Technical Guide to N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether: Principles and Applications in Quantitative Proteomics
Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, fully labeled with nine Carbon-13 isotopes and one Nitrogen-15 isotope (N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether), represents a highly specialized chemical tool at the intersection of solid-phase peptide synthesis (SPPS) and mass spectrometry-based quantitative proteomics.[] Its structure is meticulously designed to serve as a "heavy" amino acid building block for the synthesis of internal standards, enabling precise quantification of proteins and peptides in complex biological samples.[2][3]
This guide provides a comprehensive examination of this compound, detailing its physicochemical properties, the foundational principles of its application, a detailed protocol for its use in peptide synthesis, and its role in advancing research in drug development and cellular signaling.
Physicochemical Properties and Structural Rationale
The utility of N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether is derived directly from its unique chemical structure, which incorporates isotopic labels and orthogonal protecting groups.
Core Compound Data
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 469.46 g/mol | [2][4] |
| Chemical Formula | ¹³C₉C₁₉H₂₉¹⁵NO₅ | [4] |
| Mass Shift | M+10 (compared to unlabeled counterpart) | [4] |
| Labeled CAS Number | 1217442-53-9 | [2][5] |
| Unlabeled CAS Number | 71989-38-3 | [2][5] |
| Appearance | Solid / White Powder | [4] |
| Storage Conditions | Store refrigerated (+2°C to +8°C), desiccated, and protected from light. | [2] |
The Orthogonal Protection Strategy
The compound's design is central to its function in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] It employs an orthogonal protection scheme, meaning each protecting group can be removed under distinct chemical conditions without affecting the other.[7]
-
Nα-Fmoc Group (9-Fluorenylmethoxycarbonyl): This group protects the alpha-amino terminus. It is base-labile and is selectively removed using a mild organic base, typically a solution of piperidine in a polar aprotic solvent like DMF, to allow for peptide chain elongation.[8]
-
O-Tertbutyl Ether (tBu) Group: This group protects the reactive phenolic hydroxyl side chain of tyrosine. The tBu group is acid-labile and remains stable during the base-mediated Fmoc deprotection cycles.[7] Its purpose is to prevent undesirable side reactions, such as O-acylation, during peptide coupling steps, which enhances the purity and yield of the final peptide. It is removed during the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA).[7]
The diagram below illustrates the key components of the molecule.
Core Application: Synthesis of Stable Isotope-Labeled Peptides for Quantitative Proteomics
The primary application of this compound is the synthesis of stable isotope-labeled (SIL) peptides, which serve as internal standards for mass spectrometry (MS).[3] By incorporating amino acids with heavy isotopes (¹³C and ¹⁵N), researchers can synthesize a peptide that is chemically identical to its endogenous, "light" counterpart but has a distinct, higher mass.[]
When a known quantity of the heavy SIL peptide is spiked into a biological sample, the endogenous and standard peptides co-elute during liquid chromatography (LC) and are detected simultaneously by the mass spectrometer. The ratio of the signal intensities between the heavy and light peptide peaks allows for the precise and absolute quantification of the target peptide (and by inference, its parent protein).[3] This technique is foundational to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and targeted proteomics assays.[9][10]
Experimental Protocol: Fmoc-SPPS of a Labeled Peptide
This section provides a detailed, step-by-step methodology for synthesizing a hypothetical tripeptide, H-Ala-Tyr-Gly-NH₂ (where Tyr is the labeled N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine), on a Rink Amide resin. This protocol is designed as a self-validating system where the rationale behind each step is explained.
Materials and Reagents
-
Resin: Rink Amide AM resin (provides a C-terminal amide upon cleavage).
-
Labeled Amino Acid: N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether.
-
Standard Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Washing Solvents: Methanol, Diethyl ether (cold).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Synthesis Workflow
The synthesis follows a cyclical process of deprotection and coupling, followed by a final cleavage and purification step. The workflow is visualized below.
Step-by-Step Procedure
-
Resin Swelling and Initial Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. This removes the initial Fmoc group from the resin, exposing the free amine for the first coupling.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
First Amino Acid Coupling (Glycine):
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. The activated carboxyl group of glycine reacts with the free amine on the resin.
-
Wash the resin with DMF (5-7 times) to remove excess reagents.
-
-
Second Amino Acid Coupling (Labeled Tyrosine):
-
Deprotection: Repeat the Fmoc deprotection step (3.1) to expose the amine of the newly coupled glycine.
-
Coupling: Pre-activate N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether (3 eq.) with HBTU/HOBt/DIPEA as in step 3.2.
-
Add the activated labeled amino acid to the resin and agitate for 1-2 hours. The tBu group on the tyrosine side chain prevents any reaction at the hydroxyl group.
-
Wash the resin thoroughly with DMF.
-
-
Third Amino Acid Coupling (Alanine):
-
Deprotection: Repeat the Fmoc deprotection step (3.1).
-
Coupling: Pre-activate Fmoc-Ala-OH and couple to the resin as in step 3.2.
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
-
Final Cleavage and Side-Chain Deprotection:
-
Add the cleavage cocktail (TFA/TIS/Water) to the dry resin.
-
Agitate for 2-3 hours at room temperature. The strong acid (TFA) cleaves the peptide from the resin linker and simultaneously removes the acid-labile tBu protecting group from the tyrosine side chain.[7] TIS acts as a scavenger to prevent side reactions with reactive carbocations generated during cleavage.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The resulting product is ready for purification by HPLC and validation by mass spectrometry.
-
Conclusion: An Indispensable Tool for Precision Research
N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether is more than a mere chemical reagent; it is an enabling technology for high-precision quantitative biology.[11] Its rational design, combining stable isotope labels with a robust orthogonal protection strategy, provides researchers with the means to synthesize high-purity internal standards essential for drug discovery, biomarker validation, and fundamental studies of cellular pathways.[6][12] A thorough understanding of its chemical principles and the methodologies for its use, as outlined in this guide, is crucial for leveraging its full potential to achieve accurate and reproducible quantitative results in proteomics and beyond.
References
- Vertex AI Search. (2024, August 26). Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research.
- PMC. (n.d.). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation.
- BenchChem. (2025). A Researcher's In-Depth Guide to Stable Isotope-Labeled Amino Acids in Proteomics.
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Tyrosine-N-Fmoc, O-tert-butyl ether (¹³C₉, 99%; ¹⁵N, 99%).
- BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
- CIL. (2024, October 18). Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications.
- Sigma-Aldrich. (n.d.). Fmoc-Tyr(t-Bu)-OH-¹³C₉,¹⁵N.
- Chem-Impex. (n.d.). Fmoc-L-tyrosine tert-butyl ester.
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Tyrosine-N-Fmoc, O-tert-butyl ether (¹³C₉, 99%) CP 94%.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Tyr(tBu)-OH.
- BOC Sciences. (n.d.). CAS 360795-87-5 Fmoc-O-Tert-Butyl-L-Tyrosine-[15N].
- BenchChem. (2025). The Versatility of Fmoc-Tyr(tBu)-OH: A Technical Guide to its Core Applications.
- Fisher Scientific. (n.d.). Cambridge Isotope Laboratories L-TYROSINE-N-FMOC, O-TERT-BUTYL ETHER (13C9, 97-99%; 15N, 97-99%), 0.1 G.
- Eurisotop. (n.d.). l-tyrosine-n-fmoc, o-tert-butyl ether (13c9, 99%, 15n, 99%).
- ChemicalBook. (n.d.). Fmoc-Tyr(tBu)-OH | 71989-38-3.
- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
- BenchChem. (2025). The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection: A Technical Guide to Boc-Tyr(tBu)-OH.
Sources
- 2. isotope.com [isotope.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. Fmoc-O-叔丁基-L-酪氨酸-13C9,15N 98 atom % 15N, 98 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. L-TYROSINE-N-FMOC, O-TERT-BUTYL ETHER | Eurisotop [eurisotop.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. chemimpex.com [chemimpex.com]
